molecular formula C15H15N3 B12640983 N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 920962-57-8

N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B12640983
CAS No.: 920962-57-8
M. Wt: 237.30 g/mol
InChI Key: FTQVHYAUAVPTOA-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with benzyl and methyl groups at the N4 position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors. The compound’s synthesis often involves cross-coupling strategies to introduce aryl substituents at the C2 position, as demonstrated in recent studies . Its conformational flexibility and electronic properties make it a versatile intermediate for developing inhibitors of enzymes like Janus kinases (JAKs) .

Properties

CAS No.

920962-57-8

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C15H15N3/c1-18(11-12-5-3-2-4-6-12)14-8-10-17-15-13(14)7-9-16-15/h2-10H,11H2,1H3,(H,16,17)

InChI Key

FTQVHYAUAVPTOA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C3C=CNC3=NC=C2

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Formation of Pyrrolo[2,3-b]pyridine Core : This step typically involves cyclization reactions starting from suitable pyridine derivatives. The most efficient routes utilize a combination of cross-coupling reactions and amination techniques.

  • Functionalization : After establishing the core structure, further modifications are made to introduce the benzyl and methyl groups at the appropriate positions.

Reaction Conditions

The following reaction conditions are commonly employed in the synthesis:

  • Cross-Coupling Reactions : Techniques such as Suzuki–Miyaura coupling or Buchwald–Hartwig amination are frequently used to achieve selective arylation at specific positions on the pyridine ring.

  • Protective Group Strategies : Protecting groups are often necessary to prevent unwanted reactions during subsequent steps. For example, trimethylsilylethoxymethyl (SEM) groups may be used for temporary protection.

Summary of Synthetic Routes

Step Reaction Type Key Reagents Outcome
1 Cyclization Pyridine Derivative Formation of Pyrrolo Core
2 Cross-Coupling Pd Catalysts, Boronic Acids Aryl Substitution
3 Amination Secondary Amines Final Functionalization

Several specific methods have been documented for synthesizing N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine:

Method A: Suzuki–Miyaura Coupling

This method involves a two-step process:

The efficiency of this method has been demonstrated with yields ranging from 68% to 75% depending on the specific boronic acid used and reaction conditions employed.

Method B: Buchwald–Hartwig Amination

Following the cross-coupling step, Buchwald–Hartwig amination is performed with a secondary amine:

  • The arylated intermediate is treated with a secondary amine in the presence of a palladium catalyst.

  • This reaction typically requires elevated temperatures and can be sensitive to the choice of solvent and base.

This method is crucial for introducing the methyl and benzyl substituents at the desired positions on the pyrrolo core.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Pharmacological Properties

N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine exhibits a range of pharmacological activities, primarily as an enzyme inhibitor. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Enzyme Inhibition

The compound has shown promise as an inhibitor of several kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, derivatives of pyrrolo[2,3-b]pyridine have been reported to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism. This suggests that this compound could be utilized in metabolic disorders.

Cancer Therapy Applications

Recent studies have highlighted the potential of this compound derivatives in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

FGFR Inhibition

Research indicates that specific derivatives demonstrate potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For example, one study reported an IC50 value of 7 nM for FGFR1 inhibition using a pyrrolo[2,3-b]pyridine derivative . The ability to inhibit these receptors suggests that the compound could play a role in developing targeted cancer therapies.

Structural Optimization

The biological activity of this compound can be enhanced through structural modifications. For instance:

  • Amino Group Variations : Modifying the amino group has been shown to affect the binding affinity and selectivity towards specific kinases.
  • Linker Modifications : Adjusting the linker between the pyrrolo ring and other substituents can improve oral bioavailability and reduce metabolic clearance rates .

Data Tables

The following table summarizes key findings related to the biological activity and selectivity of various derivatives of this compound:

CompoundTargetIC50 (nM)SelectivityNotes
Compound AFGFR17HighPotent inhibitor
Compound BPKB150ModerateEffective in vivo
Compound CAcetyl-CoA CarboxylaseTBDTBDPotential metabolic target

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Comparison of C2-Substituted Derivatives

Compound Substituent (C2) Molecular Formula Molecular Weight Key Feature(s)
Target Compound None C₁₉H₁₉N₃ 289.38 Base structure
3a Phenyl C₂₅H₂₃N₃ 365.47 Hydrophobic
3b 4-Methoxyphenyl C₂₆H₂₅N₃O 395.50 Electron-rich
3c 4-Hydroxymethyl C₂₆H₂₅N₃O 395.50 Hydrogen-bond donor

Heterocyclic Variations: Pyrrolo[2,3-d]pyrimidines vs. Pyrrolo[2,3-b]pyridines

Compounds such as N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () replace the pyridine ring with a pyrimidine, altering electronic properties and binding modes:

  • Conformational Effects : The fused pyrrolo[2,3-d]pyrimidine system adopts a planar conformation, contrasting with the slightly twisted pyrrolo[2,3-b]pyridine (dihedral angles: 71.2°–85.5° in related compounds) .

Functional Group Modifications: Nitro and Sulfonyl Derivatives

The introduction of electron-withdrawing groups, as in N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridin-4-amine (), significantly impacts reactivity and stability:

  • Nitro Group : Enhances electrophilicity at C5, facilitating nucleophilic aromatic substitution reactions. The nitro group also induces a dihedral angle of 71.20(5)° between the pyrrolopyridine and benzyl groups, affecting molecular planarity .
  • Sulfonyl Group : The phenylsulfonyl moiety increases molecular weight (519.61 g/mol) and introduces steric bulk, which may hinder interactions with compact binding pockets .

Piperidine-Substituted Derivatives

Compounds like N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () incorporate piperidine rings, conferring conformational rigidity:

  • Stereochemical Effects : The cis-substituents on the piperidine ring (torsion angle: 54.59(18)°) influence spatial orientation, which is critical for chiral recognition in enzyme inhibition .

Detailed Research Findings

Stability and Reactivity

  • Intramolecular Hydrogen Bonding : Stabilizes conformations in nitro/sulfonyl derivatives, reducing entropy penalties upon target binding .

Biological Activity

N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolo[2,3-b]pyridine core with a benzyl and a methyl group attached to the nitrogen atom. Its molecular formula is C13_{13}H14_{14}N2_{2} with a molecular weight of approximately 202.26 g/mol. The unique structural features contribute to its lipophilicity and ability to interact with various biological targets, enhancing its potential as a lead compound in drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting specific cancer cell lines by modulating key signaling pathways. For instance, it may act as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in tumor progression and metastasis . In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit their migration and invasion .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism .
  • Receptor Modulation : It can bind to receptors like CSF1R (Colony-Stimulating Factor 1 Receptor), potentially leading to altered cellular responses relevant to inflammation and cancer progression .

Case Studies

  • Inhibition of CSF1R : A study demonstrated that this compound effectively inhibits CSF1R with an IC50_{50} value indicating strong potency. This suggests its potential application in therapies targeting macrophage-related diseases .
  • Anticancer Activity : Another study reported that derivatives of this compound exhibited significant inhibitory effects on breast cancer cell lines (4T1), showing IC50_{50} values in the nanomolar range against FGFRs . These findings support the compound's potential as an anticancer therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50_{50} ValueReferences
AntimicrobialVarious bacterial strainsNot specified
CSF1R InhibitionColony-Stimulating Factor 1 Receptor~3 nM
FGFR InhibitionFibroblast Growth Factor Receptors7–712 nM

Q & A

Q. How is molecular docking used to analyze target interactions of this compound?

  • Methodological Answer : Docking software (e.g., Schrödinger Glide) predicts binding modes by aligning the compound’s nitro and sulfonyl groups with JAK’s Asn-967 and Lys-882 residues. Free energy calculations (MM-GBSA) quantify binding affinity, guiding rational drug design .

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